HMN-176

Catalog No.
S548473
CAS No.
173529-10-7
M.F
C20H18N2O4S
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HMN-176

CAS Number

173529-10-7

Product Name

HMN-176

IUPAC Name

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+

InChI Key

MYEJOKLXXLVMPR-STNHEDLKSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-4-((2-N-(4-methoxybenzenesulfonyl)amino)stilbazole)1-oxide, HMN-176

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O

Description

The exact mass of the compound (E)-4-(2-(2-(N-((p-Methoxyphenyl)sulfonyl)amino)phenyl)ethenyl)pyridine 1-oxide is 382.09873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antitumor Activity

Specific Scientific Field: Oncology and cancer research.

Summary of the Application: HMN-176 is an active metabolite of HMN-214, a synthetic antitumor agent. HMN-214 has demonstrated potent antitumor activity in mouse xenograft models. HMN-176, when administered, circumvents multidrug resistance in cancer cells.

Methods of Application:
Results and Outcomes:

Cell Cycle Arrest and Apoptosis

Specific Scientific Field: Cell biology and molecular pharmacology.

Summary of the Application: HMN-176 induces cell cycle arrest and apoptosis in cancer cells.

Methods of Application:
Results and Outcomes:

HMN-176, chemically known as (E)-4-[[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole]1-oxide, is a synthetic compound that serves as an active metabolite of the prodrug HMN-214. This compound is primarily recognized for its potent antitumor activity, particularly in overcoming multidrug resistance in various cancer cell lines. It has demonstrated significant efficacy in preclinical studies, particularly against ovarian and breast cancers, by inhibiting critical cellular processes such as mitosis without significantly affecting tubulin polymerization .

That contribute to its biological activity. Notably, it is involved in reactions that inhibit the expression of the multidrug resistance gene (MDR1). This inhibition occurs through two mechanisms: direct cytotoxicity and downregulation of MDR1 expression. The compound has been shown to suppress MDR1 at both mRNA and protein levels, demonstrating its potential to enhance the efficacy of other chemotherapeutic agents like Adriamycin .

The biological activity of HMN-176 is characterized by its cytotoxic effects on a wide range of human tumor cell lines. In vitro studies have shown that HMN-176 exhibits significant antitumor activity across various cancer types, including breast, ovarian, and non-small cell lung cancers. For instance, it has been reported that up to 71% of tumor specimens responded positively to treatment with HMN-176 at specific concentrations . Furthermore, it has low cross-resistance with established chemotherapy agents, indicating its potential as a viable treatment option for resistant cancer types .

The synthesis of HMN-176 involves several steps typical for stilbene derivatives. While specific synthetic pathways are not detailed in the available literature, the general approach includes the formation of the stilbazole structure followed by oxidation processes to yield the final compound. The synthesis may also involve modifications to introduce functional groups such as methoxybenzene sulfonyl moieties .

HMN-176 has promising applications primarily in oncology as an antitumor agent. Its ability to circumvent drug resistance makes it a candidate for combination therapies with other chemotherapeutics. Additionally, its unique mechanism of action may allow it to be used in treating various cancers that are otherwise difficult to manage due to resistance mechanisms .

Interaction studies have indicated that HMN-176 can modulate the expression of genes associated with drug resistance. Specifically, it inhibits the promoter activity of MDR1 through interference with transcription factors like NF-Y. This suggests that HMN-176 not only acts as a cytotoxic agent but also alters the cellular environment to enhance the effectiveness of other drugs . Further research into its interactions with other signaling pathways could provide insights into its broader therapeutic potential.

Several compounds share structural or functional similarities with HMN-176. These include:

Compound NameStructure TypePrimary ActivityUnique Features
HMN-214Prodrug of HMN-176AntitumorConverts into HMN-176 in vivo
N-(4-Methoxybenzene-sulfonyl)anilineSulfonamide derivativeAntitumorSimilar sulfonamide moiety
CisplatinPlatinum-based compoundAntitumorDifferent mechanism; DNA cross-linking
EtoposideEpipodophyllotoxinAntitumorTopoisomerase II inhibitor

HMN-176 is unique due to its dual mechanism of action—acting both as a cytotoxic agent and as an inhibitor of drug resistance pathways, which sets it apart from traditional chemotherapeutics like cisplatin and etoposide that rely solely on direct cytotoxicity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

382.09872823 g/mol

Monoisotopic Mass

382.09872823 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: DiMaio MA, Mikhailov A, Rieder CL, Von Hoff DD, Palazzo RE. The small organic compound HMN-176 delays satisfaction of the spindle assembly checkpoint by inhibiting centrosome-dependent microtubule nucleation. Mol Cancer Ther. 2009 Mar;8(3):592-601. doi: 10.1158/1535-7163.MCT-08-0876. Epub 2009 Mar 3. PubMed PMID: 19258425; PubMed Central PMCID: PMC2717217.
2: Garland LL, Taylor C, Pilkington DL, Cohen JL, Von Hoff DD. A phase I pharmacokinetic study of HMN-214, a novel oral stilbene derivative with polo-like kinase-1-interacting properties, in patients with advanced solid tumors. Clin Cancer Res. 2006 Sep 1;12(17):5182-9. PubMed PMID: 16951237.
3: Medina-Gundrum L, Cerna C, Gomez L, Izbicka E. Investigation of HMN-176 anticancer activity in human tumor specimens in vitro and the effects of HMN-176 on differential gene expression. Invest New Drugs. 2005 Jan;23(1):3-9. PubMed PMID: 15528975.
4: Takagi M, Honmura T, Watanabe S, Yamaguchi R, Nogawa M, Nishimura I, Katoh F, Matsuda M, Hidaka H. In vivo antitumor activity of a novel sulfonamide, HMN-214, against human tumor xenografts in mice and the spectrum of cytotoxicity of its active metabolite, HMN-176. Invest New Drugs. 2003 Nov;21(4):387-99. PubMed PMID: 14586206.
5: Tanaka H, Ohshima N, Ikenoya M, Komori K, Katoh F, Hidaka H. HMN-176, an active metabolite of the synthetic antitumor agent HMN-214, restores chemosensitivity to multidrug-resistant cells by targeting the transcription factor NF-Y. Cancer Res. 2003 Oct 15;63(20):6942-7. PubMed PMID: 14583495.

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